molecular formula C13H16N2O B2504121 2-Morpholino-2-(p-tolyl)acetonitrile CAS No. 42419-53-4

2-Morpholino-2-(p-tolyl)acetonitrile

Cat. No. B2504121
CAS RN: 42419-53-4
M. Wt: 216.284
InChI Key: IWXFEKAXNRNYTE-UHFFFAOYSA-N
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Description

2-Morpholino-2-(p-tolyl)acetonitrile is a compound that features a morpholine ring and a p-tolyl group attached to an acetonitrile moiety. While the specific compound is not directly discussed in the provided papers, related compounds with morpholine and acetonitrile functionalities are explored for various applications, including as inhibitors for biological targets, in the synthesis of mixed backbone oligonucleotides, and in the formation of fluorescent complexes .

Synthesis Analysis

The synthesis of related α-aminonitrile compounds, such as 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, has been achieved through a Strecker reaction catalyzed by silica sulfuric acid . This method involves the reaction of an aldehyde with morpholine and a cyanide source. The synthesis of other morpholine-containing compounds, such as 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, has been performed using the Bischler-Napieralski method, which involves ring closure of the corresponding amide .

Molecular Structure Analysis

X-ray diffraction data of related compounds provide insights into the molecular structure. For instance, 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile crystallizes in a monoclinic system with specific unit-cell parameters . The stereochemistry of products from reactions involving morpholine derivatives has been established by X-ray diffraction analysis as well .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. For example, α-morpholinostyrene undergoes a stereoselective addition to 3-nitro-2-(trihalomethyl)-2H-chromenes, yielding chromane enamines with defined stereochemistry . Morpholine has also been used as a secondary amine in the aminolysis of carbene complexes in aqueous acetonitrile . Additionally, morpholine-containing compounds have been involved in photocycloaddition reactions, forming complex structures upon UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be characterized using various spectroscopic techniques. Fourier transform infrared spectroscopy, gas chromatography–mass spectrometry, and nuclear magnetic resonance have been employed for molecular characterization . The solvation of morpholinium cations in acetonitrile has been studied using molecular dynamics simulations, revealing the interactions of the cation with the solvent and anions . Photophysical characterization of morpholine derivatives, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, has been conducted, providing insights into their absorption and emission spectra .

Scientific Research Applications

Molecular Characterization and Crystallography

2-Morpholino-2-(p-tolyl)acetonitrile has been studied for its molecular and crystallographic characteristics. The compound was synthesized through a specific reaction and characterized using various techniques like Fourier transform infrared spectroscopy and X-ray powder diffraction. This research is crucial for understanding the molecular structure and properties of such compounds (Quintana et al., 2016).

Nucleophilic Displacement Reactions

Research has also explored the reactivity of morpholine, a component of this compound, in nucleophilic displacement reactions. This study measured equilibrium constants and reaction rates, providing valuable insights into the chemical behavior of morpholine derivatives (Ciuffarin et al., 1972).

Synthesis of Mixed Backbone Oligonucleotides

The compound has applications in the synthesis of mixed-backbone oligonucleotides (MBOs). A specific oxidizing reagent mixture involving morpholine was used for the oxidation of dinucleoside H-phosphonate diesters, proving its utility in complex biochemical synthesis (Mohe et al., 2003).

Formation of Benzofuran and 2H-Chromene Structures

Another application of this compound is in the formation of benzofuran and 2H-chromene structures. Research demonstrates its role in a novel synthesis method, showcasing its potential in organic chemistry and material science (Ukhin et al., 1996).

Development of New Azo-Bridged Ring System

This compound has been involved in reactions leading to the development of a new azo-bridged ring system. Such research underscores its importance in synthetic chemistry and the potential for creating novel compounds (Kotschy et al., 1998).

Potential Anti-Hepatitis B Inhibitor

A derivative of this compound was studied for its potential as an inhibitor of hepatitis B. This highlights the compound's significance in medicinal chemistry and drug development (Ivachtchenko et al., 2019).

Solvation Studies

Solvation studies involving morpholinium cation, a related component, in acetonitrile have been conducted. This research contributes to the understanding of ionic liquids and their applications in electrochemistry and other fields (Chaban & Andreeva, 2015).

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(p-tolyl)acetonitrile is not explicitly mentioned in the available resources. Its potential applications in various fields, including medicinal chemistry, suggest that it may interact with biological systems in a meaningful way.

Safety and Hazards

Specific safety and hazard information for 2-Morpholino-2-(p-tolyl)acetonitrile is not detailed in the available resources. For safe handling, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-methylphenyl)-2-morpholin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXFEKAXNRNYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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